molecular formula C18H22N2O5 B13482480 Ac-D-Trp(Boc)-OH

Ac-D-Trp(Boc)-OH

Cat. No.: B13482480
M. Wt: 346.4 g/mol
InChI Key: HNBJEYNSUIIJHV-CQSZACIVSA-N
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Description

Ac-D-Trp(Boc)-OH, also known as N-acetyl-D-tryptophan tert-butyl ester, is a derivative of the amino acid tryptophan. This compound is characterized by the presence of an acetyl group attached to the amino group of D-tryptophan and a tert-butyl ester protecting group on the carboxyl group. It is commonly used in peptide synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-D-Trp(Boc)-OH typically involves the protection of the amino and carboxyl groups of D-tryptophan The process begins with the acetylation of the amino group using acetic anhydride in the presence of a base such as pyridine

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Ac-D-Trp(Boc)-OH undergoes various chemical reactions, including:

    Oxidation: The indole ring of tryptophan can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: The reduction of the acetyl group can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The tert-butyl ester group can be substituted with other protecting groups or functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the acetyl group.

    Substitution: Various substituted derivatives of the tert-butyl ester group.

Scientific Research Applications

Ac-D-Trp(Boc)-OH has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in peptide synthesis and as a precursor for the synthesis of complex organic molecules.

    Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Ac-D-Trp(Boc)-OH involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in peptide synthesis and modification. It can also interact with receptors and other proteins, influencing their activity and function. The acetyl and tert-butyl ester groups play a crucial role in protecting the amino and carboxyl groups, allowing for selective reactions and modifications.

Comparison with Similar Compounds

Similar Compounds

    Ac-L-Trp(Boc)-OH: The L-isomer of Ac-D-Trp(Boc)-OH, which has different stereochemistry and biological activity.

    Ac-D-Trp-OH: A derivative without the tert-butyl ester group, which has different chemical properties and reactivity.

    Boc-D-Trp-OH: A compound with only the tert-butyl ester protecting group, lacking the acetyl group.

Uniqueness

This compound is unique due to its specific combination of protecting groups, which provide stability and selectivity in chemical reactions. The D-isomer of tryptophan also imparts distinct stereochemical properties, making it valuable in the synthesis of peptides and other complex molecules.

Properties

Molecular Formula

C18H22N2O5

Molecular Weight

346.4 g/mol

IUPAC Name

(2R)-2-acetamido-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid

InChI

InChI=1S/C18H22N2O5/c1-11(21)19-14(16(22)23)9-12-10-20(17(24)25-18(2,3)4)15-8-6-5-7-13(12)15/h5-8,10,14H,9H2,1-4H3,(H,19,21)(H,22,23)/t14-/m1/s1

InChI Key

HNBJEYNSUIIJHV-CQSZACIVSA-N

Isomeric SMILES

CC(=O)N[C@H](CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CC(=O)NC(CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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